molecular formula C12H20N4O2 B2800335 Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2377004-17-4

Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate

Cat. No.: B2800335
CAS No.: 2377004-17-4
M. Wt: 252.318
InChI Key: ZLXAFGSCVXCYJS-LNLATYFQSA-N
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Description

Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. 2.1]heptanyl]carbamate.

Scientific Research Applications

Synthesis of Carbocyclic Nucleotide Analogues

One notable application involves the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine, showcasing the compound as an important intermediate in the enantioselective synthesis of these nucleotide analogues. The research highlights its utility in the synthesis process, providing a foundational approach for developing nucleotide-based therapeutic agents and research tools (Ober et al., 2004).

Advanced Organic Synthesis Techniques

Another study details the regioselective deprotection and acylation of penta-N-protected polyamides, illustrating complex organic synthesis techniques that enable the selective manipulation of protected amino groups. This work demonstrates the compound's role in facilitating the synthesis of polyamides with diverse functional groups, which are essential for developing peptidomimetics and other biomolecules (Pak & Hesse, 1998).

Peptidomimetics and Conformational Studies

Research on the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids for glutamic acid analogues presents another application. This compound serves as a precursor in the synthesis of stereochemically complex amino acids, facilitating studies on peptide structure and function, with implications for drug design and biochemical research (Hart & Rapoport, 1999).

Curtius Rearrangement Applications

The Curtius rearrangement process, as described in a study on Boc-protected amines, showcases a method for transforming carboxylic acids into isocyanates, which are then converted into protected amines, including tert-butyl carbamates. This method emphasizes the versatility of tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate in synthetic organic chemistry, providing a pathway for the synthesis of a wide range of protected amine derivatives (Lebel & Leogane, 2005).

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXAFGSCVXCYJS-LNLATYFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC[C@@H](C1)C[C@H]2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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